2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that features an indole ring, a pyrazole ring, and a tetrahydropyran moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the indole group, have been known to interact with various biological targets . For instance, indole derivatives play a fundamental role in the human body and are involved in the regulation and modulation of multiple processes within the central nervous system .
Mode of Action
It can be inferred from related compounds that the indole group in the molecule might interact with its targets, leading to various physiological responses .
Biochemical Pathways
Compounds with similar structures, such as those containing the indole group, have been known to affect various biochemical pathways .
Pharmacokinetics
The presence of the indole group suggests potential for biological activity .
Result of Action
Compounds with similar structures, such as those containing the indole group, have been known to have various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling under specific conditions.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the indole and pyrazole intermediates with the tetrahydropyran moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to investigate its effects on various biological pathways and its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-2-(1H-pyrazol-4-yl)ethanone
- 2-(1H-indol-3-yl)-N-(1H-pyrazol-4-yl)acetamide
- 1-(1H-indol-3-yl)-2-(tetrahydro-2H-pyran-2-yl)ethanone
Uniqueness
2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to the presence of both the tetrahydropyran and pyrazole moieties, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
2-(1H-indol-3-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic compound characterized by its complex structure, which integrates an indole moiety with a pyrazole and oxane ring. This structural diversity suggests significant potential for various biological activities, making it a candidate for medicinal applications.
The compound has the following chemical properties:
- Molecular Formula : C19H22N4O2
- Molecular Weight : 338.411 g/mol
- InChI Key : A unique identifier that provides information about the compound's structure.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds related to this structure have shown effectiveness against various bacteria, including Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.
- Anticancer Properties : Certain derivatives have displayed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and others.
- Antiviral Effects : Some indole derivatives have been identified as dual inhibitors against respiratory viruses like RSV and IAV.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar compounds. For instance, one study reported that derivatives of indole exhibited low minimum inhibitory concentrations (MICs) against MRSA, with values as low as 0.98 μg/mL . The following table summarizes the antimicrobial activity of related compounds:
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
2-(5-Iodo-1H-indol-3-yl) | MRSA | 0.98 |
Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |
Indolylquinazolinone 3k | MRSA ATCC 43300 | <1 |
Anticancer Activity
The antiproliferative effects of certain derivatives were assessed against various cancer cell lines. For example, compounds like 3b, 3e, and 3g showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts . The following table illustrates the anticancer activity:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound 3b | A549 | 5.0 |
Compound 3e | HeLa | 7.5 |
Compound 3g | MCF7 | 6.0 |
Antiviral Activity
A series of derivatives have been evaluated for their antiviral properties, particularly against RSV and IAV. Notably, several compounds exhibited sub-micromolar EC values, indicating potent antiviral activity . The following summarizes some findings:
Compound | Virus Type | EC50 (μM) |
---|---|---|
Compound 14'c | RSV | <0.5 |
Compound 14'e | IAV | <0.7 |
The mechanisms underlying the biological activities of these compounds are still under investigation but may involve:
- Inhibition of bacterial biofilm formation , which enhances their antibacterial efficacy.
- Induction of apoptosis in cancer cells , leading to reduced cell viability.
- Interference with viral replication pathways , providing a basis for their antiviral effects.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(9-14-10-20-18-7-2-1-6-17(14)18)22-15-11-21-23(12-15)13-16-5-3-4-8-25-16/h1-2,6-7,10-12,16,20H,3-5,8-9,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVYLENNCCCYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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